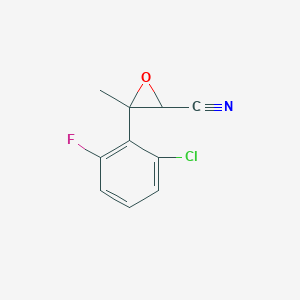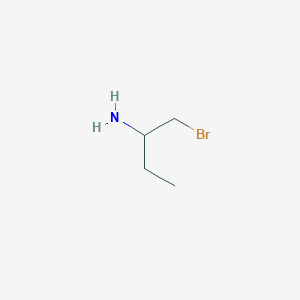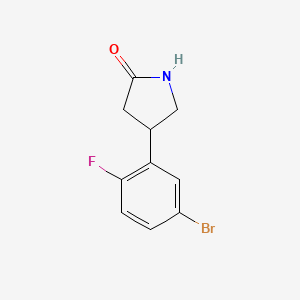
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and a phenyl ring attached to an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(4-ethoxyphenyl)ethanol typically involves the bromination of a precursor compound. One common method is the bromination of (1S)-1-(4-ethoxyphenyl)ethanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH₂Cl₂). The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding (1S)-1-(4-ethoxyphenyl)ethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH) or potassium permanganate (KMnO₄) in water.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of (1S)-2-hydroxy-1-(4-ethoxyphenyl)ethanol or (1S)-2-amino-1-(4-ethoxyphenyl)ethanol.
Oxidation: Formation of (1S)-2-bromo-1-(4-ethoxyphenyl)ethanone.
Reduction: Formation of (1S)-1-(4-ethoxyphenyl)ethanol.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1S)-2-bromo-1-(4-ethoxyphenyl)ethanol serves as a versatile intermediate for the preparation of various complex molecules
Biology
The compound can be used in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives can be explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the materials science field, the compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism by which (1S)-2-bromo-1-(4-ethoxyphenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to a physiological response. The presence of the bromine atom and the ethoxy group can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-chloro-1-(4-ethoxyphenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
(1S)-2-bromo-1-(4-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.
(1S)-2-bromo-1-(4-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol is unique due to the combination of the bromine atom and the ethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C10H13BrO2 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1 |
Clé InChI |
SEQUGVYEBCEMLX-SNVBAGLBSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)[C@@H](CBr)O |
SMILES canonique |
CCOC1=CC=C(C=C1)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)


![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)







![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)


